molecular formula C21H30N6O2S B11256382 4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-tosylpiperazin-1-yl)pyrimidine

4-Methyl-6-(4-methylpiperazin-1-yl)-2-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No.: B11256382
M. Wt: 430.6 g/mol
InChI Key: IDWZANIGQDOYQA-UHFFFAOYSA-N
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Description

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperazine: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is typically added through sulfonylation reactions, using reagents like methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of bases like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE shares structural similarities with other piperazine and pyrimidine derivatives, such as:
    • 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE
    • 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE

Uniqueness

The uniqueness of 4-METHYL-2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE lies in its specific substitution pattern and the presence of both piperazine and methylbenzenesulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N6O2S

Molecular Weight

430.6 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C21H30N6O2S/c1-17-4-6-19(7-5-17)30(28,29)27-14-12-26(13-15-27)21-22-18(2)16-20(23-21)25-10-8-24(3)9-11-25/h4-7,16H,8-15H2,1-3H3

InChI Key

IDWZANIGQDOYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C

Origin of Product

United States

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